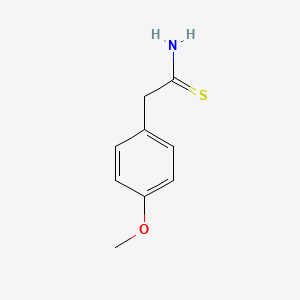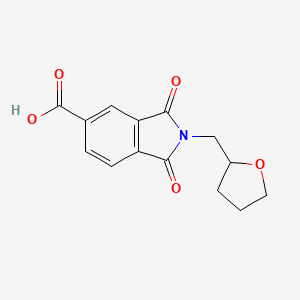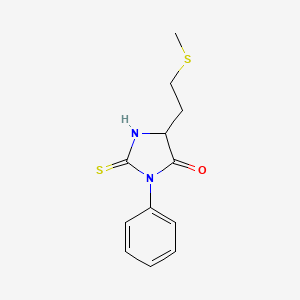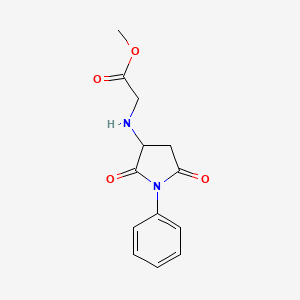
9H-Xanthene-9-methanol
Overview
Description
9H-Xanthene-9-methanol is an organic compound belonging to the xanthene family. Xanthenes are tricyclic molecules with a dibenzo-γ-pyrone scaffold, known for their diverse biological activities and applications in various fields. This compound, specifically, features a hydroxymethyl group attached to the 9th position of the xanthene core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
9H-Xanthene-9-methanol, also known as (9H-xanthen-9-yl)methanol, is a type of xanthone, a class of compounds known for their diverse biological activities Many xanthone structures have shown promising biological activities, suggesting that they interact with multiple targets in the body .
Mode of Action
It is thought to activate the immune system by transferring reactions and promoting the production of antibodies . It also shows anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes .
Biochemical Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Result of Action
Xanthones owning a unique 9h-xanthen-9-one scaffold are endowed with a large diversity of medical applications, including antioxidant and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-9-methanol typically involves the reaction of xanthene with formaldehyde under acidic or basic conditions. One common method is the condensation of xanthene with paraformaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid, to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts like Lewis acids or transition metal complexes can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 9H-Xanthene-9-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 9H-xanthene-9-carboxaldehyde or further to 9H-xanthene-9-carboxylic acid.
Reduction: The compound can be reduced to form this compound derivatives with different substituents.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 9H-xanthene-9-carboxaldehyde, 9H-xanthene-9-carboxylic acid.
Reduction: Various this compound derivatives.
Substitution: Halogenated or aminated xanthene derivatives.
Scientific Research Applications
9H-Xanthene-9-methanol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of xanthene dyes.
Biology: The compound is used in the study of enzyme mechanisms and as a fluorescent probe in biological assays.
Medicine: this compound derivatives exhibit potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Xanthone: A structurally related compound with a ketone group at the 9th position instead of a hydroxymethyl group.
9H-Xanthene-9-carboxaldehyde: An oxidation product of 9H-Xanthene-9-methanol with an aldehyde group.
9H-Xanthene-9-carboxylic acid: A further oxidized form with a carboxylic acid group.
Uniqueness: this compound is unique due to its hydroxymethyl group, which provides versatility in chemical modifications and applications. Its derivatives can be tailored for specific biological or industrial purposes, making it a valuable compound in various research and development fields.
Properties
IUPAC Name |
9H-xanthen-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODHGYGQZLHGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384280 | |
| Record name | 9H-Xanthene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5490-92-6 | |
| Record name | 9H-Xanthene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

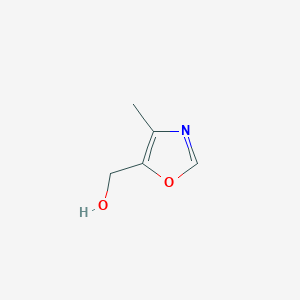
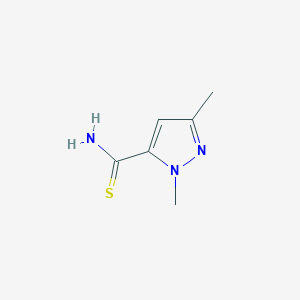
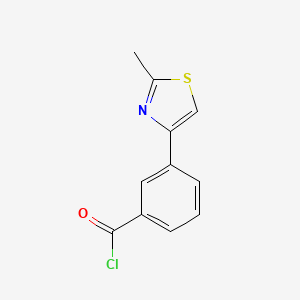
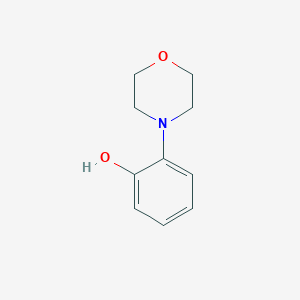
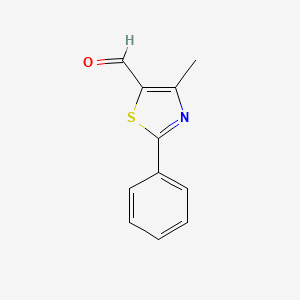
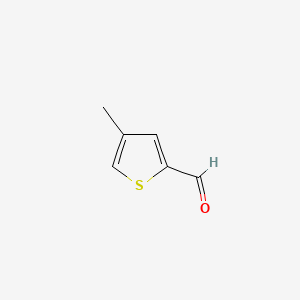
![1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one](/img/structure/B1351185.png)
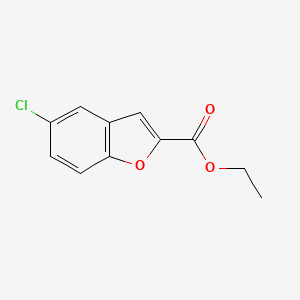
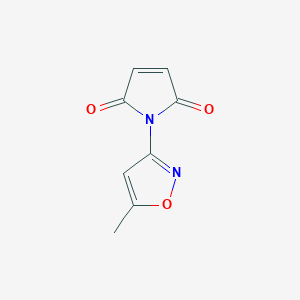
![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)
